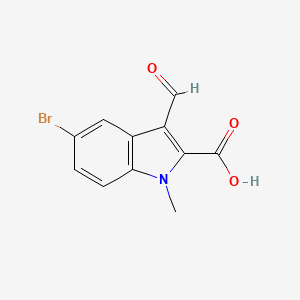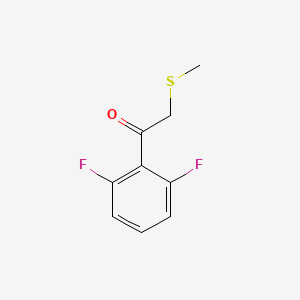
2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a carboxylic acid group, and two alkyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide under acidic conditions.
Introduction of the Alkyl Groups: The alkyl groups can be introduced via alkylation reactions using suitable alkyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxazole-5-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives.
科学的研究の応用
2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 2-(2-Methyloxolan-3-YL)-4-(methyl)-1,3-oxazole-5-carboxylic acid
- 2-(2-Methyloxolan-3-YL)-4-(ethyl)-1,3-oxazole-5-carboxylic acid
- 2-(2-Methyloxolan-3-YL)-4-(butyl)-1,3-oxazole-5-carboxylic acid
Uniqueness
2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid is unique due to its specific alkyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
2-(2-methyloxolan-3-yl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-6(2)9-10(12(14)15)17-11(13-9)8-4-5-16-7(8)3/h6-8H,4-5H2,1-3H3,(H,14,15) |
InChIキー |
VSFGIJOGNNQVAW-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)C2=NC(=C(O2)C(=O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)

![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)

![[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)

![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)

![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)


![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)
